

# A Comparative Spectroscopic Analysis of DEGDVE-Crosslinked Polymers

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Compound of Interest		
Compound Name:	Diethylene glycol divinyl ether	
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This guide provides a detailed comparison of the spectroscopic characterization of polymers crosslinked with di(ethylene glycol) divinyl ether (DEGDVE) against those crosslinked with the commonly used ethylene glycol dimethacrylate (EGDMA). Spectroscopic techniques are indispensable for analyzing the structure and properties of crosslinked polymers, which are often insoluble and intractable.[1] This guide focuses on Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy to elucidate the chemical and structural differences imparted by these two crosslinkers.

### **Introduction to Crosslinkers**

DEGDVE (Di(ethylene glycol) divinyl ether) is a flexible, hydrophilic crosslinker. Its vinyl ether groups are known for their reactivity in cationic polymerization and can also participate in free-radical polymerization, although sometimes with lower efficiency than acrylates.

EGDMA (Ethylene glycol dimethacrylate) is a widely used crosslinking agent in free-radical polymerization.[2] Its methacrylate groups are highly reactive, leading to the rapid formation of a densely crosslinked network.[2]

The choice of crosslinker significantly impacts the final properties of the polymer network, including swelling behavior, mechanical strength, and biodegradability. Spectroscopic analysis is crucial for confirming the incorporation of the crosslinker and for understanding the resulting network structure.



# **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic features used to characterize and differentiate between DEGDVE and EGDMA-crosslinked polymers.

Table 1: FTIR Spectroscopy Data

Functional Group	Crosslinker	Wavenumber (cm <sup>-1</sup> ) - Unreacted	Wavenumber (cm <sup>-1</sup> ) - Crosslinked	Observations
Vinyl C=C Stretch	DEGDVE	~1640-1620	Disappears or significantly reduces	The disappearance of this peak is a primary indicator of successful crosslinking.[3]
C-O-C Stretch (Ether)	DEGDVE	~1200-1050	Remains	The prominent ether linkage in DEGDVE contributes to the polymer's hydrophilicity.
Methacrylate C=C Stretch	EGDMA	~1638	Disappears or significantly reduces	Similar to DEGDVE, the reduction of this peak confirms polymerization. [4]
Ester C=O Stretch	EGDMA	~1720	Remains	The strong carbonyl peak is a characteristic feature of acrylate/methacr ylate-based polymers.[4][5]



Table 2: NMR Spectroscopy Data

Nucleus	Crosslinker	Chemical Shift (ppm) - Unreacted	Chemical Shift (ppm) - Crosslinked	Observations
<sup>1</sup> H	DEGDVE	Vinyl protons: ~6.5, ~4.2, ~4.0	Aliphatic protons: ~3.7-3.5 (from polymer backbone)	The disappearance of vinyl proton signals and the appearance of new aliphatic signals confirm the crosslinking reaction.[6]
13C	DEGDVE	Vinyl carbons: ~152, ~86	Aliphatic carbons: ~70-60	Changes in the carbon spectrum provide clear evidence of the conversion of double bonds.
<sup>1</sup> H	EGDMA	Vinyl protons: ~6.1, ~5.6	Aliphatic protons: ~2.0-0.8 (from polymer backbone)	The distinct chemical shifts of the vinyl protons are monitored to determine the degree of conversion.
<sup>13</sup> C	EGDMA	Vinyl carbons: ~136, ~125; Carbonyl carbon: ~167	Aliphatic carbons: ~45, ~18; Carbonyl carbon: ~175	Solid-state NMR is often required for crosslinked polymers due to their insolubility.  [7]

Table 3: Raman Spectroscopy Data



Functional Group	Crosslinker	Wavenumber (cm <sup>-1</sup> ) - Unreacted	Wavenumber (cm <sup>-1</sup> ) - Crosslinked	Observations
C=C Stretch	DEGDVE	~1640-1620	Disappears or significantly reduces	Raman spectroscopy is highly sensitive to the symmetric C=C bond, making it excellent for monitoring polymerization. [8]
C=C Stretch	EGDMA	~1640	Disappears or significantly reduces	The intensity of this peak relative to a stable internal standard can be used to quantify the degree of conversion.[9]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key spectroscopic techniques.

## **FTIR-ATR Spectroscopy Protocol**

- Sample Preparation:
  - For hydrogels, gently blot the surface to remove excess water.
  - For solid polymers, ensure a flat surface for optimal contact with the ATR crystal.[10]



No extensive sample preparation is typically needed for ATR, which is a major advantage.
 [10]

#### Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Place the polymer sample on the ATR crystal and apply consistent pressure using the pressure clamp to ensure good contact.
- Collect the sample spectrum, typically over a range of 4000-650 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup>. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

#### Data Analysis:

- Perform ATR correction if necessary.
- Identify characteristic peaks for the unreacted vinyl/methacrylate groups and other functional groups.
- The degree of conversion can be estimated by monitoring the decrease in the area of the C=C peak relative to an internal standard peak that does not change during polymerization (e.g., a C-O or C-H peak).

## **Solid-State NMR Spectroscopy Protocol**

Due to the insoluble nature of crosslinked polymers, solid-state NMR (ssNMR) is the preferred NMR technique.[1]

#### Sample Preparation:

- For hydrogels, the sample may be lyophilized (freeze-dried) to remove water, which can interfere with the signal.
- The solid polymer is then packed into a zirconia rotor.
- Data Acquisition:



- Use a solid-state NMR spectrometer, often employing Cross-Polarization Magic Angle
   Spinning (CP/MAS) techniques to enhance signal and resolution for <sup>13</sup>C NMR.[7]
- Magic Angle Spinning (MAS) is used to reduce anisotropic interactions, resulting in narrower lines.[11]
- Acquire spectra with appropriate pulse sequences and relaxation delays to ensure quantitative reliability. For quantitative analysis, long relaxation delays (5x the longest T1 relaxation time) are crucial.[12]

#### Data Analysis:

- Process the spectra to identify chemical shifts corresponding to the crosslinker before and after polymerization.
- Integration of the relevant peaks can provide quantitative information about the degree of crosslinking.

## Raman Spectroscopy Protocol

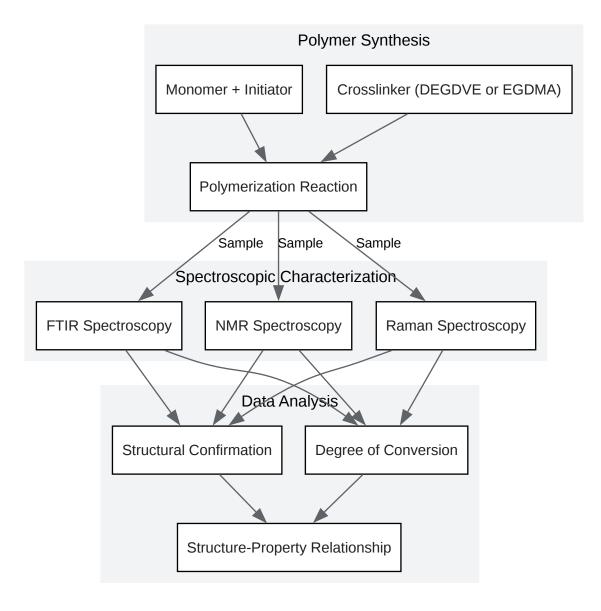
Raman spectroscopy is particularly useful for aqueous systems like hydrogels, as water is a weak Raman scatterer.[8]

- · Sample Preparation:
  - Hydrogel samples can often be analyzed directly in their hydrated state.
  - Place the sample on a suitable substrate like a glass slide or a calcium fluoride window.
     [13]
  - For solid polymers, a flat surface is preferable for imaging.[14]
- Data Acquisition:
  - Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).
  - Focus the laser onto the sample.



- Collect the scattered light and generate the Raman spectrum.
- Data Analysis:
  - Identify the characteristic C=C stretching band of the unreacted crosslinker.
  - Monitor the decrease in the intensity of this band to follow the polymerization kinetics.[9]
     This can be done in real-time to study the reaction progress.[15]

# Visualizations Workflow for Polymer Characterization

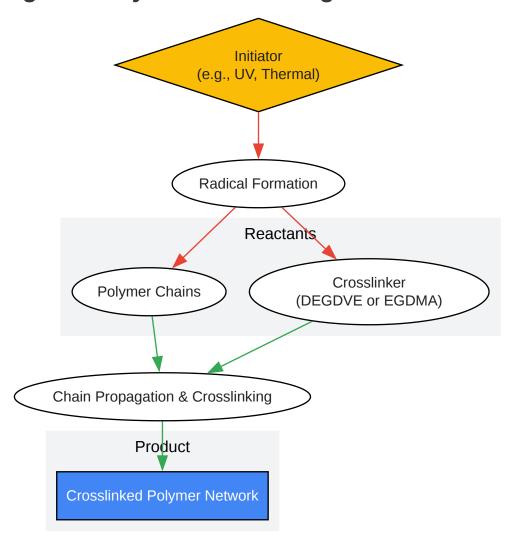




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Caption: Workflow for synthesis and spectroscopic characterization of crosslinked polymers.

## **Signaling Pathway of Crosslinking**



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Caption: Generalized free-radical crosslinking polymerization pathway.

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